(R)-N-(1-phenylethyl)propan-2-amine
Overview
Description
®-N-(1-phenylethyl)propan-2-amine is a chiral amine compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its enantiomeric purity and is often used in the synthesis of various pharmaceuticals. The ®-enantiomer is particularly notable for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(1-phenylethyl)propan-2-amine typically involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from a donor to an acceptor molecule. One common method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity. This method allows for the production of the ®-enantiomer with high enantiomeric excess and conversion rates .
Industrial Production Methods: In industrial settings, the synthesis of ®-N-(1-phenylethyl)propan-2-amine can be scaled up using biocatalytic approaches. These methods are environmentally and economically attractive, as they often require milder reaction conditions and produce fewer by-products compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: ®-N-(1-phenylethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce secondary amines .
Scientific Research Applications
®-N-(1-phenylethyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various chiral compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-N-(1-phenylethyl)propan-2-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter pathways, potentially influencing the release and uptake of neurotransmitters such as dopamine and norepinephrine. This interaction can lead to various physiological effects, including changes in mood and cognition .
Comparison with Similar Compounds
(S)-N-(1-phenylethyl)propan-2-amine: The (S)-enantiomer of the compound, which has different pharmacological properties.
Amphetamine: A related compound with similar structural features but different biological activity.
Methamphetamine: Another structurally similar compound with potent stimulant effects.
Uniqueness: ®-N-(1-phenylethyl)propan-2-amine is unique due to its specific enantiomeric form, which can result in distinct biological effects compared to its (S)-enantiomer and other related compounds. Its high enantiomeric purity and potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUIZDLZUZDWJH-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428822 | |
Record name | (R)-N-(1-phenylethyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19302-16-0 | |
Record name | (R)-N-(1-phenylethyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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